molecular formula C7H4BrN3O2 B1285002 3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 832740-60-0

3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B1285002
CAS RN: 832740-60-0
M. Wt: 242.03 g/mol
InChI Key: JEBAERKIRWXWQL-UHFFFAOYSA-N
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Description

“3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a compound with the CAS Number: 832740-60-0. It has a molecular weight of 242.03 . This compound belongs to a large family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidine (PP) derivatives .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has also been reported .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C7H4BrN3O2/c8-4-5(7(12)13)10-11-3-1-2-9-6(4)11/h1-3H,(H,12,13) and the InChI key is JEBAERKIRWXWQL-UHFFFAOYSA-N .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Potential Therapeutic Agents

3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid: is a valuable intermediate in medicinal chemistry for the synthesis of compounds with potential therapeutic applications. Its structure serves as a scaffold for creating new molecules that can interact with various biological targets. For instance, derivatives of this compound have been studied for their inhibitory activity against certain types of cancer cells .

Mechanism of Action

Target of Action

Similar compounds have been shown to have significant inhibitory activity , suggesting potential targets in cellular processes.

Mode of Action

It’s known that the compound can undergo various synthetic transformations , which could potentially influence its interaction with its targets.

Result of Action

Similar compounds have shown significant inhibitory activity , suggesting potential cellular effects.

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 according to the hazard statements H302 - H315 - H319 - H335 .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . The development of new synthetic routes towards pyrazolo[1,5-a]pyrimidines for their biological and medicinal exploration is an attractive area for researchers .

properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-5(7(12)13)10-11-3-1-2-9-6(4)11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBAERKIRWXWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C(=N2)C(=O)O)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

832740-60-0
Record name 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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